

# Application Notes and Protocols: Xenograft Studies Using Telaglenastat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Telaglenastat Hydrochloride |           |
| Cat. No.:            | B3324489                    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: Telaglenastat (formerly CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase (GLS).[1][2][3][4] Many cancer cells exhibit a high dependency on glutamine for energy production and biosynthesis, making GLS a critical enzyme for their proliferation and survival.[1][5][6] Telaglenastat blocks the conversion of glutamine to glutamate, the first step in glutamine metabolism, thereby disrupting the tricarboxylic acid (TCA) cycle and other vital cellular processes.[1][5][6] Preclinical xenograft studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other anticancer agents, across a range of solid tumors including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][5][7] [8][9] These application notes provide an overview of the mechanism, key quantitative data from various xenograft models, and detailed protocols for conducting similar preclinical studies.

#### **Mechanism of Action**

Telaglenastat targets the metabolic reprogramming inherent in many tumor types. By inhibiting glutaminase, it leads to a decrease in intracellular glutamate and its downstream metabolites, such as the TCA cycle intermediate malate and the antioxidant glutathione.[1] This dual impact on energy production and redox balance contributes to its anti-proliferative effects. In combination with signal transduction inhibitors that often target glucose metabolism (e.g., mTOR or VEGFR inhibitors), Telaglenastat can induce a synergistic anti-tumor response by simultaneously blocking two major metabolic pathways utilized by cancer cells.[1][2]





Click to download full resolution via product page

Caption: Telaglenastat inhibits glutaminase, blocking glutamine to glutamate conversion.

## **Quantitative Data from Xenograft Studies**

The efficacy of Telaglenastat has been evaluated in numerous xenograft models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize key findings.

Table 1: Efficacy of Telaglenastat Monotherapy in Xenograft Models



| Cancer<br>Type                   | Cell Line | Xenograft<br>Model | Telaglenast<br>at Dose  | Key<br>Outcome                                               | Reference |
|----------------------------------|-----------|--------------------|-------------------------|--------------------------------------------------------------|-----------|
| Renal Cell<br>Carcinoma<br>(RCC) | Caki-1    | Mouse              | 200 mg/kg,<br>BID, oral | Slower tumor growth rate compared to vehicle.                | [1]       |
| Head & Neck<br>(HNSCC)           | HN5       | Mouse              | 200 mg/kg,<br>BID, oral | Tumor volume was 94.9% of vehicle- treated tumors on day 25. | [10]      |
| Breast<br>Cancer<br>(TNBC)       | Multiple  | Mouse              | Not Specified           | Demonstrate<br>d in vivo<br>efficacy as a<br>single agent.   | [7]       |

Table 2: Efficacy of Telaglenastat Combination Therapy in Xenograft Models



| Cancer<br>Type                   | Cell Line  | Xenograft<br>Model | Combinatio<br>n Treatment                                           | Key<br>Outcome                                                           | Reference  |
|----------------------------------|------------|--------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------|------------|
| Renal Cell<br>Carcinoma<br>(RCC) | Caki-1     | Mouse              | Telaglenastat (200 mg/kg BID) + Cabozantinib (1 mg/kg QD)           | Significantly greater tumor growth reduction vs. either agent alone.     | [1][2][11] |
| Renal Cell<br>Carcinoma<br>(RCC) | Caki-1     | Mouse              | Telaglenastat<br>(200 mg/kg<br>BID) +<br>Everolimus (1<br>mg/kg QD) | Enhanced anti-tumor activity compared to monotherapy.                    | [1][2]     |
| Head & Neck<br>(HNSCC)           | CAL-27     | Mouse              | Telaglenastat<br>+ Ionizing<br>Radiation (IR)                       | Significantly reduced tumor volume compared to vehicle or single agents. | [10][12]   |
| Lung Cancer                      | H460       | Mouse              | Telaglenastat<br>+ Radiation<br>(18 Gy)                             | Increased response to radiotherapy by 30%.                               | [13]       |
| Breast<br>Cancer<br>(TNBC)       | Multiple   | Mouse              | Telaglenastat<br>+ Paclitaxel                                       | Increased sensitivity to paclitaxel.                                     | [13]       |
| Melanoma                         | Yummer 1.7 | Mouse              | Telaglenastat<br>(200 mg/kg<br>BID) + Anti-<br>PD1/Anti-<br>CTLA4   | Enhanced anti-tumor activity of checkpoint inhibitors.                   | [14]       |

# **Experimental Protocols**



The following protocols provide a generalized framework for conducting xenograft studies with Telaglenastat based on methodologies reported in the literature.

### **Protocol 1: Xenograft Tumor Model Establishment**

- Cell Culture:
  - Culture the selected cancer cell line (e.g., Caki-1, CAL-27, H460) in the recommended medium supplemented with fetal bovine serum and antibiotics.[1][10][13]
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.
  - Harvest cells during the logarithmic growth phase using trypsin and ensure high viability (>95%) via Trypan Blue exclusion.
  - Resuspend the final cell pellet in a sterile, serum-free medium or a mixture with Matrigel at the desired concentration (e.g., 2x10<sup>6</sup> to 5x10<sup>6</sup> cells per 100-200 μL).
- Animal Handling & Implantation:
  - Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
  - Allow mice to acclimatize for at least one week before the experiment.
  - Subcutaneously inject the cell suspension into the flank of each mouse.[13][14]
- Tumor Monitoring:
  - Monitor animals for tumor growth. Begin caliper measurements once tumors are palpable.
  - Measure tumor dimensions 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
  - Randomize animals into treatment groups when average tumor volume reaches a predetermined size (e.g., 100-150 mm<sup>3</sup>).
  - Monitor animal body weight and overall health throughout the study as an indicator of toxicity.



#### **Protocol 2: Telaglenastat Hydrochloride Administration**

- Drug Formulation:
  - Prepare the vehicle control solution.
  - Prepare Telaglenastat formulation for oral gavage. A common dose used in preclinical models is 200 mg/kg, administered twice daily (BID).[10][14][15]
  - For combination studies, prepare the second agent according to its specified formulation and administration route (e.g., everolimus at 1 mg/kg, once daily (QD), oral gavage).[15]
- Dosing and Schedule:
  - Administer the vehicle or drug solutions to the respective groups based on the randomization.
  - Oral gavage is the standard route for Telaglenastat administration in these studies.[14][15]
  - Maintain the dosing schedule (e.g., BID for Telaglenastat) consistently throughout the treatment period.
  - The treatment duration can vary from approximately 25 days to the point where tumors in the control group reach the predetermined endpoint size.[10]





Click to download full resolution via product page

Caption: Standard workflow for a Telaglenastat xenograft efficacy study.

## **Protocol 3: Efficacy and Pharmacodynamic Analysis**

- Efficacy Evaluation:
  - Continue monitoring tumor volume and body weight until the study endpoint.



- The primary efficacy endpoint is often tumor growth inhibition (TGI).
- The study may be terminated when control tumors reach a specific size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
- Pharmacodynamic (PD) Marker Analysis:
  - At the end of the study (or at specific time points), collect tumors and/or blood from a subset of animals.
  - To assess the on-target effect of Telaglenastat, flash-freeze tumor tissue for metabolite analysis.[1]
  - Use techniques like mass spectrometry to measure intracellular levels of key metabolites.
  - Expected Outcome: Telaglenastat treatment should lead to a significant increase in intratumoral glutamine and a marked decrease in glutamate, malate, and aspartate compared to vehicle-treated controls.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]



- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Xenograft Studies Using Telaglenastat Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324489#xenograft-studies-using-telaglenastat-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com